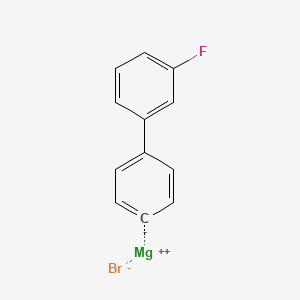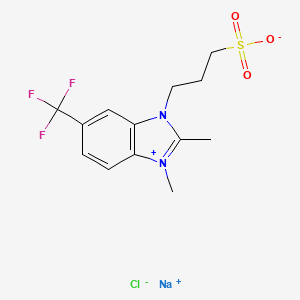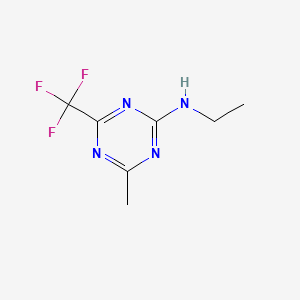
2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine is a chemical compound with the molecular formula C8H10F3N3 It is known for its unique structure, which includes an ethylamino group, a methyl group, and a trifluoromethyl group attached to a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-methyl-6-(trifluoromethyl)-s-triazine with ethylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to facilitate the substitution of the chlorine atom with the ethylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced compounds. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various pathways, including enzyme activity and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-methyl-6-(trifluoromethyl)-s-triazine
- 2-Diethylamino-6-methyl-pyrimidin-4-ol
- 4-Methyl-6-trifluoromethyl-pyrimidine-2-thiol
Uniqueness
2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine is unique due to the presence of the ethylamino group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
58892-57-2 |
|---|---|
Formule moléculaire |
C7H9F3N4 |
Poids moléculaire |
206.17 g/mol |
Nom IUPAC |
N-ethyl-4-methyl-6-(trifluoromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H9F3N4/c1-3-11-6-13-4(2)12-5(14-6)7(8,9)10/h3H2,1-2H3,(H,11,12,13,14) |
Clé InChI |
DILHJCARGLPOLQ-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B13418830.png)
![N,N'-1,3-Propanediylbis[2-bromoacetamide]](/img/structure/B13418832.png)
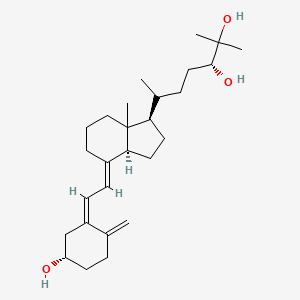
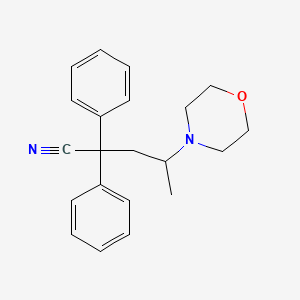
![7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid](/img/structure/B13418845.png)
![5-(3-Bromopropyl)-5H-dibenz[b,f]azepine](/img/structure/B13418863.png)
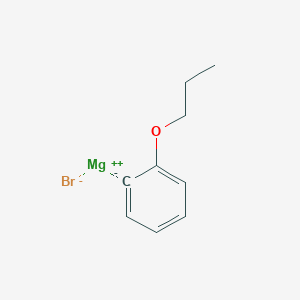
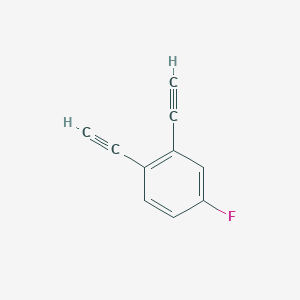
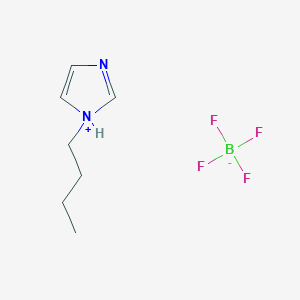
![(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate (Diisopyronitrile Dihydrogen Phosphate)](/img/structure/B13418883.png)
![7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)](/img/structure/B13418892.png)
